molecular formula C27H21Cl3O8 B12285436 Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside

Cat. No.: B12285436
M. Wt: 579.8 g/mol
InChI Key: QWARYRHSAZOBMO-UHFFFAOYSA-N
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Description

Structural Characterization & Molecular Properties

Systematic Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is methyl [(2R,3R,4R,5R)-3,4,5-tris(4-chlorobenzoyloxy)oxolan-2-yl]methoxy. The stereochemical configuration is defined by the β-orientation of the methoxy group at the anomeric carbon (C1), confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The ribofuranose ring adopts a $$ C_3' $$-endo puckering conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl proton (if present) and adjacent ether oxygen atoms. The three p-chlorobenzoyl groups occupy equatorial positions, minimizing steric hindrance and maximizing π-π stacking interactions in the solid state.

The absolute configuration at each chiral center (C2, C3, C4, and C5) follows the D-ribose convention, as established through synthetic precursors derived from naturally occurring D-ribose. The presence of electron-withdrawing chlorine atoms on the benzoyl groups influences the compound’s electronic environment, as evidenced by downfield shifts in $$ ^{13}\text{C} $$ NMR spectra for carbonyl carbons (δ ~165–170 ppm).

Electronic Structure Modeling (DFT Calculations)

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure. The HOMO (highest occupied molecular orbital) is localized on the p-chlorobenzoyl groups, indicating their role as electron-deficient aromatic systems. In contrast, the LUMO (lowest unoccupied molecular orbital) resides on the ribofuranose ring, particularly at the anomeric carbon, suggesting susceptibility to nucleophilic attack.

Key findings from DFT analysis:
  • The total dipole moment is 5.2 Debye, driven by the polar C–Cl and C=O bonds.
  • Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of carbonyl oxygens and the σ* orbitals of adjacent C–O bonds, stabilizing the molecule by ~15 kcal/mol.
  • The Mulliken charge on each chlorine atom is approximately −0.25 e, consistent with its electron-withdrawing nature.

Comparative Analysis with Related Ribofuranoside Derivatives

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside differs from its analogues in both steric and electronic properties:

Table 2: Comparative properties of ribofuranoside derivatives
Derivative Substituents Melting Point (°C) logP
Methyl 2,3,5-tri-O-benzoyl-β-D-ribo Benzoyl 135–137 3.8
Methyl 2,3,5-tri-O-acetyl-β-D-ribo Acetyl 89–91 1.2
This compound p-Chlorobenzoyl >150 4.5
  • Steric effects : The p-chlorobenzoyl groups introduce greater steric bulk compared to acetyl or benzyl groups, reducing reactivity in SN2 reactions.
  • Electronic effects : The chlorine atoms enhance the electron-withdrawing capacity of the benzoyl groups, increasing the electrophilicity of the ribofuranose ring by 12% (measured via $$ ^{13}\text{C} $$ NMR chemical shifts).
  • Thermal stability : The compound decomposes at 240°C, outperforming acetylated derivatives (decomposition at ~180°C) due to stronger intermolecular interactions.

Properties

IUPAC Name

[3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWARYRHSAZOBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation Using p-Chlorobenzoyl Chloride

The most straightforward method involves sequential or simultaneous acylation of methyl β-D-ribofuranoside with p-chlorobenzoyl chloride. As detailed in US20040158059A1, acylation is conducted in anhydrous pyridine, which acts as both a base and solvent. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the acyl chloride, forming the ester linkage. Pyridine neutralizes the generated HCl, preventing acid-catalyzed anomerization or glycosidic bond cleavage.

Reaction Conditions :

  • Solvent : Pyridine (5–10 equivalents relative to substrate)
  • Acylating Agent : p-Chlorobenzoyl chloride (3.0–3.5 equivalents per hydroxyl)
  • Temperature : 40–50°C
  • Duration : 8–12 hours

Post-reaction, the mixture is quenched with ice water, and the product is extracted with toluene or dichloromethane. Crystallization from toluene/hexane yields the tri-O-acylated product with >85% purity.

Stepwise Protection-Deprotection Strategies

Alternative methods employ temporary protecting groups to enhance regioselectivity. For instance, CN105037453A describes using acetone to form a 2,3-O-isopropylidene intermediate, followed by acylation at the 5-position and subsequent deprotection. However, this approach introduces additional steps, reducing overall yield (60–70%) compared to direct acylation.

Optimization of Acylation Conditions

Solvent and Base Selection

Pyridine remains the solvent of choice due to its dual role as a base and reaction medium. However, its toxicity and challenging removal have prompted exploration of alternatives:

Solvent/Base System Reaction Efficiency Yield (%) Purity (%)
Pyridine High 88 92
DMAP in Dichloromethane Moderate 75 85
Triethylamine in THF Low 62 78

Data adapted from US20040158059A1 and CN105037453A.

Temperature and Equivalents

Excess acylating agent (3.0–3.5 equivalents per hydroxyl) ensures complete conversion. Elevated temperatures (>50°C) risk side reactions, including migration of acyl groups or decomposition. For example, at 60°C, the formation of 2,5-di-O-acyl byproducts increases by 15–20%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 8.05–7.45 (m, 12H, aromatic protons)
  • δ 5.78 (d, J = 4.8 Hz, H-1)
  • δ 4.50–4.20 (m, 3H, H-2, H-3, H-5)
  • δ 3.40 (s, 3H, OCH3)

13C NMR (100 MHz, CDCl3) :

  • δ 165.2 (C=O), 134.8–128.1 (aromatic carbons), 105.4 (C-1), 82.1 (C-4), 78.9 (C-2), 75.3 (C-3), 63.5 (C-5), 55.0 (OCH3)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at tR = 12.4 min, confirming >98% purity after recrystallization.

Industrial-Scale Considerations

Cost-Effective Acylating Agents

Bulk synthesis often substitutes p-chlorobenzoyl chloride with p-chlorobenzoic anhydride, reducing costs by 30% while maintaining yield (82–85%). The anhydride reacts sluggishly but is activated by catalytic DMAP (0.1 equivalents).

Waste Management

Pyridine recovery via distillation achieves 90% solvent reuse. Aqueous waste, containing HCl and excess acylating agent, is neutralized with NaOH before disposal.

Comparative Analysis of Methodologies

Parameter Direct Acylation Stepwise Protection
Total Steps 1 3
Overall Yield (%) 88 65
Purity Post-Workup (%) 92 85
Scalability Excellent Moderate

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, cleaving its ester bonds to yield products.

  • Acidic Hydrolysis :

    • Reaction Conditions : Acidic media (e.g., HCl in aqueous solution).

    • Products :

      • p-Chlorobenzoic acid (from hydrolysis of p-chlorobenzoyl esters).

      • Ribofuranose derivatives (free sugar or partially de-esterified intermediates).

    • Mechanism : Protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water or hydroxide ions, leading to cleavage of the ester bond .

  • Basic Hydrolysis :

    • Reaction Conditions : Alkaline solutions (e.g., NaOH in aqueous/organic mixtures).

    • Products : Similar to acidic hydrolysis, with additional potential deprotonation of intermediate species.

Condition Products Key Observations
Acidicp-Chlorobenzoic acid + ribofuranose derivativesEster cleavage via nucleophilic attack
BasicSame as aboveMay involve additional deprotonation steps

Glycosylation and Coupling Reactions

The compound serves as a glycosyl donor in oligosaccharide or polysaccharide synthesis.

  • Applications :

    • Saccharide Synthesis : Used in click chemistry or traditional glycosylation to form glycosidic bonds.

    • Protecting Groups : p-Chlorobenzoyl groups act as temporary protecting groups, enabling selective deprotection during synthesis .

Reduction and Deprotection

The compound may undergo reduction or deprotection of its ester groups to yield intermediates.

  • Hydrogenolysis :

    • Conditions : Pd(OH)₂/C catalyst in hydrogen atmosphere.

    • Products : De-esterified ribofuranosides (e.g., adenosine derivatives) .

    • Mechanism : Catalytic hydrogenation cleaves ester bonds, releasing p-chlorobenzoic acid.

Thermal Stability and Storage

  • Melting Point : 110–112°C .

  • Storage : Requires refrigeration or freezing to maintain stability .

Comparison with Analogous Compounds

The reactivity of methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside differs from related compounds due to its p-chlorobenzoyl substituents.

Compound Key Features Reactivity Difference
Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranosideLacks chlorine substitutionReduced electronic effects, lower reactivity
Methyl 2,3,5-tri-O-(4-fluorobenzoyl)-β-D-ribofuranosideFluorine substituentAltered steric/electronic properties

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

FeatureDescription
Hydroxyl GroupsEsterified at positions 2, 3, and 5 with p-chlorobenzoyl groups
AcetylationThe hydroxyl group at position 1 is typically acetylated
ReactivityEnhanced due to the presence of halogen substituents

Organic Synthesis

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside is primarily utilized in organic synthesis due to its reactivity and stability. It serves as a precursor for various chemical transformations, including:

  • Synthesis of Nucleosides : The compound can be used to produce nucleoside analogs that are essential in medicinal chemistry.
  • Glycosylation Reactions : It acts as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds.

Biological Studies

Recent studies have explored the biological implications of methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside:

  • Antiviral Activity : Research indicates potential antiviral properties, particularly against RNA viruses. The compound's ability to interact with viral components may inhibit replication.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Comparative Analysis with Related Compounds

To understand the unique characteristics of methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranosideBenzoyl groups instead of p-chlorobenzoylLacks halogen substitution; different reactivity
Methyl 2,3,5-tri-O-(4-methylbenzoyl)-β-D-ribofuranosideMethyl group substitutionAltered electronic properties affecting reactivity
Methyl 2,3,5-tri-O-(4-fluorobenzoyl)-β-D-ribofuranosideFluorine instead of chlorineDifferent steric and electronic effects impacting biological interactions

The presence of p-chlorobenzoyl groups enhances the compound's reactivity compared to analogs with different substituents.

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside against influenza viruses, researchers found that the compound exhibited significant inhibition of viral replication in vitro. The mechanism appears to involve interference with viral entry and uncoating processes.

Case Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside involves its ability to interact with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The p-chlorobenzoyl groups provide steric hindrance and electronic effects that can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS: 55725-85-4)

  • Structure : Benzyl groups at 2,3,5 positions.
  • Molecular Formula : C₂₇H₃₀O₅ (MW: 434.52 g/mol).
  • Properties: Higher lipophilicity compared to acetylated analogs. Stable under acidic/basic conditions but requires hydrogenolysis for deprotection.
  • Applications : Widely used in nucleoside synthesis due to its robustness against side reactions .
  • Key Difference : Benzyl groups lack the electron-withdrawing chlorine atoms, leading to slower reaction rates in electrophilic substitutions compared to the target compound.

Methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribofuranoside (CAS: 4137-56-8)

  • Structure : Isopropylidene (2,3) and tosyl (5) groups.
  • Molecular Formula : C₁₆H₂₂O₇S (MW: 358.41 g/mol).
  • Properties :
    • Tosyl group at C5 acts as a leaving group, facilitating nucleophilic substitutions.
    • Isopropylidene enhances ring rigidity.
  • Applications : Intermediate in synthesizing C5-modified nucleosides (e.g., antiviral agents) .
  • Key Difference : The tosyl group enables direct substitution reactions, whereas the target compound’s p-chlorobenzoyl groups require deprotection prior to further modifications.

Methyl 5-O-benzoyl-2,3-oxazole-D-ribofuranoside

  • Structure : Benzoyl at C5 and oxazole ring at C2,3.
  • Molecular Formula: C₁₄H₁₅NO₇ (MW: 309.27 g/mol).
  • Properties :
    • Oxazole introduces conformational restraint, altering sugar puckering.
    • Benzoyl at C5 directs regioselectivity in glycosylation.
  • Applications : Synthesis of locked nucleic acid (LNA) analogs for enhanced binding affinity .
  • Key Difference: The oxazole ring modifies the ribose ring’s flexibility, unlike the target compound’s fully substituted but unmodified furanose ring.

Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (CAS: 52554-28-6)

  • Structure : Acetyl groups at 2,3,5 positions.
  • Molecular Formula : C₁₂H₁₈O₈ (MW: 290.27 g/mol).
  • Properties :
    • Acetyl groups are easily removed under mild basic conditions (e.g., NH₃/MeOH).
    • Less steric hindrance compared to benzoyl/benzyl analogs.
  • Applications : Stepwise synthesis requiring selective deprotection .
  • Key Difference : Acetylated derivatives are more reactive but less stable under prolonged storage compared to the target’s chlorinated benzoyl protections.

Methyl β-D-ribofuranoside (CAS: 7473-45-2)

  • Structure : Unprotected hydroxyl groups.
  • Molecular Formula : C₆H₁₂O₅ (MW: 164.16 g/mol).
  • Properties :
    • Substrate for phosphodiesterases (hydrolysis rate: 0.03 min⁻¹ at 25°C).
    • Sedimentation coefficient: 1.10 Svedbergs, indicating linear chain behavior .
  • Applications : Study of enzyme kinetics and RNA metabolism.
  • Key Difference : Lack of protecting groups limits synthetic utility but enhances biological relevance.

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula MW (g/mol) Protecting Groups Key Applications Stability Highlights
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside 29755-00-8 C₂₈H₂₃Cl₃O₈ 594.84 p-chlorobenzoyl (2,3,5) Nucleoside synthesis High thermal/chemical stability
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside 55725-85-4 C₂₇H₃₀O₅ 434.52 Benzyl (2,3,5) Glycosylation reactions Stable to acids/bases
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside 4137-56-8 C₁₆H₂₂O₇S 358.41 Isopropylidene (2,3), Tosyl (5) C5-substituted nucleosides Sensitive to nucleophiles
Methyl 5-O-benzoyl-2,3-oxazole-D-ribofuranoside - C₁₄H₁₅NO₇ 309.27 Benzoyl (5), Oxazole (2,3) Conformationally restrained LNAs Oxazole enhances rigidity
Methyl β-D-ribofuranoside 7473-45-2 C₆H₁₂O₅ 164.16 None Enzyme substrate studies Labile to enzymatic hydrolysis

Biological Activity

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside (CAS No. 29755-00-8) is a modified ribofuranoside compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 3,5-di-O-(p-chlorobenzoyl)ribose with formaldehyde, resulting in a structure that allows for various applications in organic synthesis and glycosylation reactions .

  • Molecular Formula : C27H21Cl3O8
  • Molecular Weight : 579.81 g/mol
  • Structure : The compound features three p-chlorobenzoyl groups attached to the ribofuranose sugar, which may influence its biological interactions and reactivity.

Biological Activity Overview

Research indicates that Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside exhibits several biological activities, particularly in the context of glycosylation reactions and potential therapeutic applications. Below are key findings regarding its biological activity:

Anticancer Activity

Antidiabetic Potential

  • Glycemic Control : Preliminary research indicates that derivatives of ribofuranosides may influence glucose metabolism and insulin sensitivity. While direct studies on this specific compound are scarce, its structural analogs have been explored for their antidiabetic properties .
  • Research Findings : A study involving similar compounds showed significant reductions in HbA1c levels among diabetic subjects treated with ribose derivatives . This suggests a potential pathway for Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside to contribute to glycemic control.

Applications in Organic Synthesis

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside is primarily used in organic chemistry for:

  • Glycosylation Reactions : It serves as a glycosyl donor to produce oligosaccharides and polysaccharides, which are vital in various biochemical applications .
  • Click Chemistry Modifications : Its reactive groups allow for modifications that can be utilized in click chemistry to create complex molecular structures.

Data Table: Biological Activities and Applications

Activity/ApplicationDescriptionReferences
Anticancer ActivityPotential to induce apoptosis in cancer cells; structure suggests efficacy ,
Antidiabetic PotentialMay improve glycemic control; related compounds show positive effects ,
Organic SynthesisUsed as a glycosyl donor; facilitates the production of oligosaccharides ,
Click ChemistryEnables modifications for complex molecular synthesis ,

Q & A

Q. What are the key synthetic routes for Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranoside?

The synthesis typically involves two main steps: (1) Fischer glycosylation of D-ribose with methanol under acidic conditions to form methyl ribofuranoside, and (2) selective benzoylation using p-chlorobenzoyl chloride. Protecting group strategies are critical; for example, pyridine is often used as both a solvent and base to activate hydroxyl groups for acylation. The reaction is monitored via TLC, and purification employs column chromatography with gradients of petroleum ether and ethyl acetate .

Q. How is the structure of the compound confirmed post-synthesis?

1H and 13C NMR are primary tools. Key signals include:

  • Methoxy group : δ ~3.3–3.5 ppm (singlet).
  • Aromatic protons (p-Cl-benzoyl) : δ ~7.4–8.1 ppm (complex multiplet).
  • Anomeric proton (β-configuration) : δ ~5.1–5.3 ppm (doublet, J = 3–4 Hz).
    ESI-MS validates molecular weight (e.g., [M+Na]+ at m/z 560.2). Crystallography may resolve ambiguous stereochemistry .

Q. What purification methods are effective for isolating the target compound?

  • Column chromatography : Silica gel with petroleum ether/EtOAc gradients (8:2 to 7:3) effectively separates diastereomers or unreacted intermediates.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals, especially after benzoylation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during benzoylation?

Regioselectivity is governed by steric and electronic factors . The 2-OH and 3-OH are more reactive than 5-OH due to proximity to the anomeric center. Kinetic control (low temperature, excess acylating agent) favors 2,3-di-O-acylation, while thermodynamic control (prolonged reaction time) may lead to migration. Catalysts like DMAP or BF3·OEt2 enhance acylation efficiency .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

Epimerization at the anomeric center can occur under acidic or high-temperature conditions. Strategies include:

  • Using anhydrous solvents (e.g., CH2Cl2) to minimize hydrolysis.
  • Enzymatic resolution with lipases to separate α/β anomers.
  • Chiral HPLC with cellulose-based columns for analytical validation .

Q. How does the p-chlorobenzoyl group impact stability and reactivity compared to benzoyl?

The electron-withdrawing Cl group increases electrophilicity of the carbonyl, accelerating acylation but also risking side reactions (e.g., hydrolysis). Stability studies show p-Cl-benzoyl derivatives have higher melting points (e.g., 135–138°C) and resistance to enzymatic cleavage compared to benzoyl analogs .

Q. What computational methods predict the conformational stability of intermediates?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model glycosidic bond torsions and steric strain. Molecular dynamics simulations in explicit solvents (e.g., pyridine) reveal solvation effects on transition states. These methods guide solvent selection and protecting group strategies .

Q. How are contradictions in literature data on synthetic yields resolved?

Discrepancies often stem from moisture sensitivity or trace acid/base impurities. Rigorous drying of reagents (e.g., molecular sieves in pyridine) and standardized workup protocols improve reproducibility. Collaborative studies using shared reference standards (e.g., NMR spectra) are recommended .

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